molecular formula C17H16O6S B2573913 Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate CAS No. 241488-49-3

Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate

Cat. No.: B2573913
CAS No.: 241488-49-3
M. Wt: 348.37
InChI Key: SXOCNDNSYKTLRM-UKTHLTGXSA-N
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Description

Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate is a complex organic compound that features a combination of furan and thiophene rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate typically involves multi-step organic reactions. One common method includes the use of Suzuki–Miyaura coupling, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction involves the coupling of boronic esters with halides under mild and functional group-tolerant conditions.

Industrial Production Methods

Industrial production of this compound may involve the optimization of reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reaction. The use of protective groups, such as boronic esters, can also be employed to enhance the selectivity and efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or removal of oxygen, typically using reducing agents.

    Substitution: Replacement of one functional group with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and catalysts like palladium in Suzuki–Miyaura coupling .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols.

Scientific Research Applications

Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate involves its interaction with specific molecular targets. These interactions can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other furan and thiophene derivatives, such as:

  • Methyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate
  • Ethyl 3-(5-(2-(ethoxycarbonyl)-3-oxo-1-butenyl)-2-furyl)-2-thiophenecarboxylate

Properties

IUPAC Name

methyl 3-[5-[(E)-2-ethoxycarbonyl-3-oxobut-1-enyl]furan-2-yl]thiophene-2-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H16O6S/c1-4-22-16(19)13(10(2)18)9-11-5-6-14(23-11)12-7-8-24-15(12)17(20)21-3/h5-9H,4H2,1-3H3/b13-9+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXOCNDNSYKTLRM-UKTHLTGXSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(=CC1=CC=C(O1)C2=C(SC=C2)C(=O)OC)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)/C(=C/C1=CC=C(O1)C2=C(SC=C2)C(=O)OC)/C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H16O6S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

348.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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